![molecular formula C21H20N2O3 B5163114 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5163114.png)
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione
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Overview
Description
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, studies have suggested that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione may act through multiple pathways, including the inhibition of NF-κB signaling, the activation of p53 signaling, and the induction of oxidative stress.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been found to possess anti-viral activity. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the replication of a range of viruses, including influenza virus, dengue virus, and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for lab experiments is its relatively low toxicity. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has a high safety profile and does not cause significant toxicity in animal models. This makes 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione a potential candidate for further preclinical and clinical studies.
However, one of the main limitations of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione to animal models, and may limit its potential for further development as a drug candidate.
Future Directions
There are several potential future directions for further research on 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of research could be the development of new synthetic methods for 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione that improve its solubility and bioavailability. Another area of research could be the identification of new biological targets for 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, which could expand its potential applications in the field of medicinal chemistry. Finally, further preclinical and clinical studies will be needed to fully explore the therapeutic potential of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a drug candidate.
Synthesis Methods
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can be synthesized through a series of chemical reactions, starting with the condensation of 4-morpholinylmethylene-1,3(2H,4H)-isoquinolinedione and 4-methylbenzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
Scientific Research Applications
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is its anti-inflammatory activity. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models. This makes 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been found to possess anti-cancer properties. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. This makes 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-8-16(9-7-15)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBLHFVPYLVWAE-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C\N4CCOCC4)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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